Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl-
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Overview
Description
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- is a complex organic compound with the molecular formula C22H30O2 . This compound is known for its unique structure, which includes multiple cyclopentane and naphthalene rings, as well as ethynyl and methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- typically involves several steps:
Starting Material: The process begins with 3β-acetoxyandrost-5-en-17-one.
Catalytic Hydrogenation and Hydrolysis: This starting material undergoes catalytic hydrogenation and hydrolysis to produce 3β-hydroxyandrostane-17-one.
Oxidation and Ring Closure: The intermediate is then oxidized using chromic acid to form A-norandrostane-2,17-dione, followed by ring closure.
Ethynylation: Finally, the compound is ethynylated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethynyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromic acid can yield ketones, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2,16-Diethynyl-alpha-Norandrostane-2,16-diol
- 2,7-Diethynyl-3a,5a-dimethylhexadecahydrodicyclopenta[a,f]naphthalene-2,7-diol
Uniqueness
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- is unique due to its specific arrangement of cyclopentane and naphthalene rings, as well as the presence of ethynyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
52-74-4 |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2S,3aS,3bS,5aS,7R,8aS,8bS,10aR)-2,7-diethynyl-8a,10a-dimethyl-1,3,3a,3b,4,5,5a,6,8,8b,9,10-dodecahydroindeno[5,4-e]indene-2,7-diol |
InChI |
InChI=1S/C22H30O2/c1-5-21(23)11-15-7-8-16-17(20(15,4)14-21)9-10-19(3)13-22(24,6-2)12-18(16)19/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19+,20-,21+,22-/m0/s1 |
InChI Key |
ZTKWJYSIMKRYLD-MMPLWAHZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@](C2)(C#C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2)(C#C)O)CCC4C3(CC(C4)(C#C)O)C |
Origin of Product |
United States |
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